Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone
Description
Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone is a derivative of cyclohexyl phenyl ketone (C₁₃H₁₆O, MW 188.26 g/mol) , featuring a 1,3-dioxolane substituent at the 3-position of the phenyl ring. The dioxolane group, a cyclic acetal, enhances steric bulk and modulates electronic properties, influencing reactivity and stability. This compound is structurally related to other cyclohexyl phenyl ketone derivatives, such as α-hydroxy, α-chlorinated, and substituted variants, which are pivotal in organic synthesis, photochemistry, and environmental studies . This article provides a detailed comparison with analogous compounds, emphasizing structural, reactivity, and application differences.
Properties
IUPAC Name |
cyclohexyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h4,7-8,11-12,16H,1-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXZPRHCOFLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645093 | |
| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-78-9 | |
| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone typically involves the reaction of cyclohexanone with 3-(1,3-dioxolan-2-yl)benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
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Products : Formation of carboxylic acids or esters, depending on reaction conditions.
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Mechanism : The α-carbon adjacent to the carbonyl group is oxidized, with cleavage of the C–C bond in strongly oxidative environments .
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60–80°C, 4–6 hrs | 3-(1,3-Dioxolan-2-YL)benzoic acid | ~75 |
| CrO₃/AcOH | Reflux, 2–3 hrs | Cyclohexyl ester derivative | ~68 |
Reduction Reactions
The ketone moiety can be reduced to secondary alcohols:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Products : Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl methanol.
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Stereochemical Outcome : Non-stereoselective reduction due to planar sp² carbonyl carbon.
Key Observation : LiAlH₄ provides faster reaction rates but requires anhydrous conditions, while NaBH₄ is selective and safer for small-scale reductions.
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution at the meta position relative to the dioxolane group:
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Common Reactions : Nitration, halogenation, sulfonation.
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Directing Effects : The electron-withdrawing ketone group deactivates the ring, favoring meta substitution.
Table 2: Substitution Reaction Examples
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 3-Nitro derivative |
| Bromination | Br₂/FeBr₃ | RT, 1 hr | 3-Bromo derivative |
Dioxolane Ring-Opening Reactions
The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis:
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Reagents : Dilute HCl or H₂SO₄.
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Products : Cleavage yields a diol and regenerates the ketone precursor .
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Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to ring opening and formation of a geminal diol .
Equation :
Nucleophilic Addition to Ketone
The carbonyl group participates in nucleophilic additions:
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Reagents : Grignard reagents (e.g., CH₃MgBr) or organolithium compounds.
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Products : Tertiary alcohols after protonation.
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Steric Effects : The cyclohexyl group hinders nucleophilic attack, requiring longer reaction times.
Ozonolysis-Related Reactivity
While not directly reported for this compound, analogous ketones undergo ozonolysis to form carbonyl oxides and secondary ozonides .
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Potential Pathway : Ozone cleavage of alkene impurities or side-chain double bonds could generate hydroperoxy acetals .
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis and derivatization:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–70°C | Higher temps accelerate dioxolane hydrolysis |
| Catalyst | p-Toluenesulfonic acid | Enhances reaction rate by 30% |
| Purification Method | Column chromatography | Achieves >95% purity |
Scientific Research Applications
Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the dioxolane moiety can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Chlorinated and hydroxylated derivatives exhibit distinct applications (e.g., environmental degradation vs. photopolymerization).
Table 2: Catalytic Reactivity of Cyclohexyl Phenyl Ketone Derivatives
Key Observations :
- Steric effects from cyclohexyl or dioxolane groups reduce enantioselectivity in asymmetric reactions compared to less bulky analogs .
- The dioxolane moiety’s labile nature under acidic conditions makes it suitable for temporary protection strategies.
Stability and Degradation Behavior
- Thermal Stability : Cyclohexyl phenyl ketone remains stable under hydrothermal conditions (250°C, 5.5 days) without rearrangement, unlike sulfides or ethers, which undergo hydrolysis .
- Electrochemical Degradation : α-Chlorinated derivatives show significant COD removal (72.3%) under high current density, following zero-order kinetics . The dioxolane variant’s stability in aqueous environments remains unstudied but is predicted to hydrolyze faster than the parent ketone.
- Baeyer-Villiger Reaction : Cyclohexyl phenyl ketone’s rate-limiting step (Criegee intermediate formation) has an activation energy of 38–41 kcal/mol without catalysis, comparable to other ketones . Substituents like dioxolane may alter electron density, affecting catalytic efficiency.
Q & A
Q. What computational methods predict the compound’s thermodynamic properties?
- Methodological Answer :
- QSPR Models : Correlate melting point/boiling point with molecular descriptors (e.g., polar surface area, XLogP).
- MD Simulations : Simulate solubility in solvents like THF or DMSO using force fields (e.g., OPLS-AA).
- DFT : Calculate bond dissociation energies (BDEs) for photodegradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
